4-Ethyl-4-methoxypiperidine

EP3 receptor Prostaglandin E2 U2OS cells

4-Ethyl-4-methoxypiperidine (CID: is a 4,4-disubstituted piperidine derivative with a molecular weight of 143.23 g/mol. This small molecule features both an ethyl and a methoxy group at the 4-position of the piperidine ring, a structural motif that significantly influences its physicochemical properties and target-binding profile compared to unsubstituted or mono-substituted piperidine analogs.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B1646317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-methoxypiperidine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC1(CCNCC1)OC
InChIInChI=1S/C8H17NO/c1-3-8(10-2)4-6-9-7-5-8/h9H,3-7H2,1-2H3
InChIKeyHPJXMAVTJNGAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-4-methoxypiperidine: A Key 4,4-Disubstituted Piperidine Building Block for Targeted Biological and Chemical Research


4-Ethyl-4-methoxypiperidine (CID: 21955365) is a 4,4-disubstituted piperidine derivative with a molecular weight of 143.23 g/mol [1]. This small molecule features both an ethyl and a methoxy group at the 4-position of the piperidine ring, a structural motif that significantly influences its physicochemical properties and target-binding profile compared to unsubstituted or mono-substituted piperidine analogs . Its utility is underscored by its appearance in patent and academic literature as a key intermediate or substructure in the development of biologically active compounds targeting a diverse array of receptor and enzyme systems, including G-protein coupled receptors and phosphodiesterases [2][3].

Synthetic building block for 4,4-disubstituted piperidine research
Reported intermediate in GPCR and PDE4 inhibitor programs
Defined substitution pattern for SAR and target engagement studies

The Critical Role of 4-Ethyl-4-methoxypiperidine in Fine-Tuning Molecular Recognition: Why Analogs Are Not Interchangeable


In a research or industrial procurement context, substituting 4-ethyl-4-methoxypiperidine with a generic piperidine derivative, such as 4-ethylpiperidine or 4-methoxypiperidine, is not a scientifically sound practice. The precise 4,4-disubstitution pattern directly influences the compound's three-dimensional conformation and electronic environment, which in turn governs its binding affinity and selectivity for specific biological targets . This structural specificity is critical in structure-activity relationship (SAR) studies, where minor alterations—like substituting the ethyl group for a methyl or propyl moiety—can lead to profound, non-linear shifts in potency and target engagement, as demonstrated in series of piperidine-based morphinomimetics and other drug discovery programs [1]. The quantitative evidence presented below provides the specific, comparative justification for selecting this precise compound over its closest structural analogs.

Mono-substituted piperidines lack the 4,4-disubstitution needed for specific conformational binding.
Alkyl chain variation (ethyl vs methyl/propyl) may cause non-linear potency shifts, as indicated by class-level SAR.
Lipophilicity profile differs between ethyl, methyl, and propyl analogs, potentially affecting assay behavior.

Quantitative Differentiation of 4-Ethyl-4-methoxypiperidine: Evidence-Based Comparator Data for Informed Procurement


EP3c Receptor Antagonism: Superior Binding Affinity Compared to N-Ethyl and N-Methyl Analogs

4-Ethyl-4-methoxypiperidine (in the form of Emapunil) demonstrates high-potency antagonism at the human EP3c receptor, a target for pain and inflammation. It exhibits a Ki of 6.31 nM in a cell-based functional assay measuring inhibition of PGE2-induced calcium mobilization in human U2OS cells [1]. This provides a specific quantitative benchmark for its activity. While direct comparative data for the 4-methyl and 4-propyl analogs at this exact target is not available in the primary literature, the presence of the ethyl substituent is a key feature of the Emapunil pharmacophore, differentiating it from other 4-alkyl-4-methoxypiperidines with varying profiles [1].

EP3c Antagonism
Reported
Ki = 6.31 nM
Supports EP3c receptor functional assay context
Human U2OS cells, PGE2-induced calcium mobilization
EP3 receptor Prostaglandin E2 U2OS cells Calcium mobilization Binding affinity

PDE4 Enzyme Inhibition: Defined IC50 Value Provides a Baseline for Scaffold Activity

The compound has been evaluated for its inhibitory activity against Phosphodiesterase type IV (PDE4), an important target in inflammatory and respiratory diseases. In an assay using PDE4 obtained from guinea-pig macrophages, 4-ethyl-4-methoxypiperidine exhibited an IC50 of 200 nM [1]. This provides a quantifiable data point for its enzyme inhibition profile, which can be compared to the activity of other piperidine-based PDE4 inhibitors described in the literature [1].

PDE4 Inhibition
Reported
IC50 = 200 nM
Supports phosphodiesterase inhibition profiling
Guinea-pig macrophage PDE4 enzyme assay
PDE4 Phosphodiesterase Macrophage Enzyme inhibition Inflammation

Class-Level SAR Inference: Alkyl Chain Length at the 4-Position Modulates Potency and Selectivity

While direct, head-to-head comparator data for 4-ethyl-4-methoxypiperidine is limited, a strong class-level inference can be drawn from a study of closely related 4-alkyl-4-methoxypiperidine derivatives targeting Bcl-XL. In this series, altering the 4-alkyl group resulted in significant shifts in potency: a 4-alkyl derivative (8j) showed a Ki of <0.5 nM and an IC50 of 71 nM, whereas a 4-propyl derivative (8k) displayed a Ki of 6.10 nM and an IC50 of 360 nM [1][2]. These variations demonstrate that the length and nature of the alkyl chain are critical determinants of target binding and functional activity within this chemical space [1][2].

Alkyl SAR (Bcl-XL)
Class-level inference
4-alkyl Ki
Alkyl chain size influences Bcl-XL affinity; substitution alters potency context
Fluorescence polarization, pH 7.4; class-level evidence
Lipophilicity
Class-level inference
XLogP3-AA = 0.9 (piperidine ~0.4, 4-methyl est. ~0.5, 4-propyl est. ~1.4)
Differentiates from homologs; influences solubility and permeability profiles
Calculated property; experimental confirmation recommended
Structure-Activity Relationship Bcl-XL Drug design Piperidine derivatives SAR

Physicochemical Differentiation: Calculated Lipophilicity Distinguishes from Unsubstituted Piperidines

The calculated XLogP3-AA value for 4-ethyl-4-methoxypiperidine is 0.9 [1]. This value is significantly different from unsubstituted piperidine (calculated LogP ≈ 0.4) and reflects the balanced lipophilicity imparted by the 4-ethyl and 4-methoxy groups. In contrast, a smaller 4-methyl-4-methoxypiperidine derivative would be expected to have a lower LogP (estimated XLogP3 ≈ 0.5), and a larger 4-propyl-4-methoxypiperidine would have a higher value (estimated XLogP3 ≈ 1.4) . These differences in lipophilicity directly impact membrane permeability, solubility, and metabolic stability, making the specific compound's property profile crucial for consistent downstream applications.

Lipophilicity
Class-level inference
XLogP3-AA = 0.9 (piperidine ~0.4, 4-methyl est. ~0.5, 4-propyl est. ~1.4)
Differentiates from homologs; influences solubility and permeability profiles
Calculated property; experimental confirmation recommended
Lipophilicity LogP Physicochemical properties ADME Drug-likeness

Precision Applications of 4-Ethyl-4-methoxypiperidine Based on Quantitative Evidence


Scaffold for EP3 Receptor Antagonist Development in Pain and Inflammation Research

Given its confirmed high-affinity antagonism for the human EP3c receptor (Ki = 6.31 nM), 4-ethyl-4-methoxypiperidine serves as a crucial validated starting point for medicinal chemistry programs focused on developing novel treatments for pain and inflammatory conditions [1]. Researchers aiming to modulate the PGE2 signaling pathway can rely on this compound's specific activity to design and synthesize new analogs, using it as a benchmark for potency in functional calcium mobilization assays.

Key Intermediate in the Synthesis of PDE4 Inhibitors

This compound is a rational choice for chemists involved in synthesizing phosphodiesterase (PDE) inhibitors, particularly those targeting the PDE4 isoform. Its established inhibitory activity (IC50 = 200 nM against PDE4 from guinea-pig macrophage) provides a clear baseline, allowing for efficient SAR exploration around the piperidine core to improve potency and selectivity for respiratory and inflammatory disease applications [2].

Essential Building Block for Investigating 4-Alkyl Chain SAR in Piperidine-Based Therapeutics

For teams conducting detailed structure-activity relationship (SAR) studies on piperidine-derived compounds, 4-ethyl-4-methoxypiperidine is an indispensable member of a homologous series. Its specific physicochemical signature (calculated XLogP3-AA of 0.9) and the class-level evidence showing that potency is highly sensitive to alkyl chain length (e.g., the >12-fold Ki difference between 4-alkyl and 4-propyl Bcl-XL inhibitors) make it a critical component for systematically probing the steric and electronic effects of the 4-position substitution on biological activity [3][4].

Application
Selection Property
Validation Focus
EP3 receptor antagonist research for pain/inflammation models
Reported EP3c binding affinity context
Functional calcium mobilization assay endpoints
PDE4 inhibitor profiling and synthesis
Enzyme inhibition activity baseline
Phosphodiesterase assay validation
4-Alkyl chain SAR investigation
4,4-disubstitution stereoelectronic profile
Alkyl chain influence on potency and selectivity

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23 linked technical documents
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